molecular formula C20H20N2O2S B12788611 5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- CAS No. 199852-40-9

5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)-

Cat. No.: B12788611
CAS No.: 199852-40-9
M. Wt: 352.5 g/mol
InChI Key: YDFSPPNTNHTZEU-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves the cyclization of S-alkylated derivatives. One common method starts with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These intermediates undergo intramolecular cyclization under various conditions, such as heating in solvents like DMF, dioxane, or acetonitrile in the presence of bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced techniques like microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Exhibits significant antibacterial and antitubercular activities.

    Medicine: Potential therapeutic agents for treating infections and cancer.

    Industry: Utilized in the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives involves their interaction with specific molecular targets. These compounds are known to act as purine antagonists, interfering with the function of purine bases in biological systems. This disruption can inhibit the growth of bacteria and cancer cells by affecting DNA and RNA synthesis .

Properties

CAS No.

199852-40-9

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

6-ethyl-3-methoxy-7-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H20N2O2S/c1-3-15-17(21-20-22(19(15)23)18(24-2)12-25-20)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,18H,3,11-12H2,1-2H3

InChI Key

YDFSPPNTNHTZEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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